molecular formula C16H13NO2 B2647609 methyl 2-(1H-indol-2-yl)benzoate CAS No. 1044518-10-6

methyl 2-(1H-indol-2-yl)benzoate

Cat. No.: B2647609
CAS No.: 1044518-10-6
M. Wt: 251.285
InChI Key: VISPDOWQCYHYFH-UHFFFAOYSA-N
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Description

Methyl 2-(1H-indol-2-yl)benzoate is an indole-derived compound featuring a benzoate ester moiety attached to the 2-position of the indole ring. Indole derivatives are widely studied due to their prevalence in natural products and pharmaceuticals, with modifications at the indole core significantly influencing biological activity, solubility, and metabolic stability.

Properties

IUPAC Name

methyl 2-(1H-indol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-16(18)13-8-4-3-7-12(13)15-10-11-6-2-5-9-14(11)17-15/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISPDOWQCYHYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-indol-2-yl)benzoate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired indole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-indol-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Methyl 2-(1H-indol-2-yl)benzoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(1H-indol-2-yl)benzoate involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, influencing biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 2-(5-Fluoro-1H-Indol-3-yl)-2-Oxoacetate

  • Structure : Features a fluorine atom at the 5-position of the indole ring and a 2-oxoacetate group at the 3-position.
  • The 2-oxoacetate group (vs. benzoate ester in the target compound) increases polarity, which may reduce cell permeability but improve solubility.
  • Biological Activity : Demonstrated neuroprotective and anti-proliferative effects in enzymatic and cell-based studies .

Methyl 2-[5-(2-Cyano-3-{[2-(1H-Indol-3-yl)Ethyl]Amino}-3-Oxopropenyl)Furan-2-yl]Benzoate (CAS 688023-55-4)

  • Structure: Contains a furan ring linked to a propenyl chain with cyano and amino groups, in addition to the benzoate ester.
  • Key Differences: The furan ring and propenyl chain introduce conformational rigidity and additional hydrogen-bonding sites (via cyano and amino groups), which may enhance target binding specificity. The extended structure increases molecular weight and complexity compared to the simpler indol-2-yl benzoate.

2-Benzoyl-1-Methyl-1H-Indole

  • Structure : Substituted with a benzoyl group at the 2-position and a methyl group at the 1-position of the indole ring.
  • The benzoyl group (vs.
  • Safety Data : Classified as hazardous if inhaled, with first-aid measures emphasizing respiratory support .

2-Hydroxy-5-[(E)-(1H-Indol-3-ylMethylidene)Azaniumyl]Benzoate

  • Structure: A Schiff base derived from 2-hydroxy-5-aminobenzoic acid and indole-3-carbaldehyde.
  • Key Differences :
    • The hydroxy and azaniumyl groups enable metal chelation, making it suitable for coordination chemistry applications.
    • Higher polarity compared to the target compound may limit membrane permeability but enhance water solubility .

Data Table: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Biological Activity Physicochemical Properties
This compound Benzoate ester at indole-2-position Prodrug potential, lipophilicity Moderate solubility, ester hydrolysis likely
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate 5-Fluoro, 3-oxoacetate Neuroprotective, anti-proliferative High polarity, enhanced stability
CAS 688023-55-4 Furan-propenyl-cyano-amino chain Potential kinase inhibition High molecular weight, rigid structure
2-Benzoyl-1-methyl-1H-indole 1-Methyl, 2-benzoyl N/A (safety data emphasized) High lipophilicity, persistent in vivo
Schiff base () Hydroxy, azaniumyl, Schiff base linkage Metal chelation High polarity, water-soluble

Research Findings and Implications

  • Substituent Position Matters : Modifications at the indole 2-position (e.g., benzoate ester in the target compound) vs. 3-position (e.g., oxoacetate in ) lead to divergent biological effects and solubility profiles.
  • Electron-Withdrawing Groups : Fluorine at the 5-position () enhances stability but may reduce bioavailability due to increased polarity.
  • Prodrug Potential: The benzoate ester in the target compound offers a balance between lipophilicity and hydrolytic activation, unlike the persistent benzoyl group in .

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